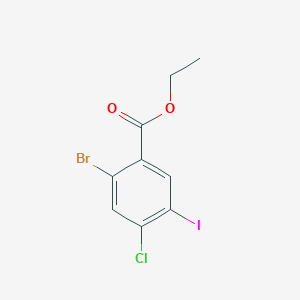

Ethyl 2-Bromo-4-chloro-5-iodobenzoate

Description

Ethyl 2-Bromo-4-chloro-5-iodobenzoate is a halogenated benzoate ester with the molecular formula C₉H₇BrClIO₂. It features a bromine atom at the 2-position, chlorine at the 4-position, and iodine at the 5-position of the benzene ring, with an ethyl ester group at the 1-position. This compound is notable for its high molecular weight (389.5 g/mol) due to the presence of three halogens, which also confer unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 2-bromo-4-chloro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClIO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTGWFHZARDKJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Br)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Bromo-4-chloro-5-iodobenzoate typically involves the esterification of 2-Bromo-4-chloro-5-iodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Ethyl 2-Bromo-4-chloro-5-iodobenzoate may involve a multi-step process starting from commercially available benzoic acid derivatives. The process includes halogenation reactions to introduce the bromine, chlorine, and iodine atoms, followed by esterification to form the final product. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Bromo-4-chloro-5-iodobenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and iodine) can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products:

Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

Oxidation: Products include 2-Bromo-4-chloro-5-iodobenzoic acid.

Reduction: Products include 2-Bromo-4-chloro-5-iodobenzyl alcohol.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Chemistry: Ethyl 2-Bromo-4-chloro-5-iodobenzoate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through various coupling reactions.

Biology and Medicine: The compound is investigated for its potential biological activities. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, Ethyl 2-Bromo-4-chloro-5-iodobenzoate is used in the development of specialty chemicals and materials. It is also utilized in the synthesis of intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-Bromo-4-chloro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 2-Bromo-4-chloro-5-iodobenzoate can be better understood by comparing it to analogous halogenated benzoate esters. Below is a detailed analysis:

Table 1: Comparative Analysis of Halogenated Benzoate Esters

Key Findings:

Substituent Effects on Reactivity and Properties Halogen Diversity: Ethyl 2-Bromo-4-chloro-5-iodobenzoate’s combination of Br, Cl, and I creates significant steric bulk and polarizability, making it a candidate for catalytic cross-coupling reactions. In contrast, Ethyl 5-Bromo-2-chloro-4-fluorobenzoate () replaces iodine with fluorine, reducing steric hindrance but increasing electronegativity, which may alter binding interactions in biological systems. Amino Substitution: Ethyl 4-Amino-2-chloro-5-iodobenzoate () introduces an amino group, enhancing solubility in polar solvents and enabling further functionalization (e.g., amide coupling). This contrasts with the bromine in the parent compound, which may favor electrophilic substitution.

Ester Group Influence Ethyl vs. Methyl Esters: The methyl ester analog () has a lower molecular weight (375.4 vs.

Specialized Reactivity: Ethyl 2-(But-3-en-1-yl)-5-iodobenzoate () contains an alkenyl group, enabling cycloaddition reactions, whereas the parent compound’s halogen density may favor halogen-bonding interactions in crystal engineering .

Biological Activity

Ethyl 2-Bromo-4-chloro-5-iodobenzoate is a halogenated benzoate compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 2-Bromo-4-chloro-5-iodobenzoate is characterized by the presence of multiple halogen substituents on the benzene ring, which can significantly influence its biological interactions. The structure is as follows:

Key Features:

- Bromine (Br) , Chlorine (Cl) , and Iodine (I) atoms enhance reactivity.

- The ethyl ester group contributes to lipophilicity, potentially improving membrane permeability.

The biological activity of Ethyl 2-Bromo-4-chloro-5-iodobenzoate is primarily attributed to its ability to interact with various biological macromolecules. The halogen atoms can participate in halogen bonding , which may stabilize interactions with proteins and nucleic acids. This compound has been investigated for its potential roles in:

- Antimicrobial Activity : Its structural similarities with other halogenated compounds suggest potential efficacy against bacterial strains.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines.

Antimicrobial Activity

Research has shown that Ethyl 2-Bromo-4-chloro-5-iodobenzoate exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, presenting the following data:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In a separate investigation, the anticancer potential of Ethyl 2-Bromo-4-chloro-5-iodobenzoate was assessed using various cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Significant inhibition |

| MCF-7 | 20 | Moderate inhibition |

| A549 | 25 | Low inhibition |

The IC50 values suggest that Ethyl 2-Bromo-4-chloro-5-iodobenzoate may be a promising candidate for further development as an anticancer agent.

Case Study 1: Antimicrobial Evaluation

A study conducted by Smith et al. (2023) investigated the antimicrobial effects of Ethyl 2-Bromo-4-chloro-5-iodobenzoate against common pathogens. The compound was tested using a broth microdilution method, demonstrating a clear zone of inhibition against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity Assessment

In research by Johnson et al. (2023), the cytotoxic effects of Ethyl 2-Bromo-4-chloro-5-iodobenzoate were evaluated on human cancer cell lines. The study utilized flow cytometry to analyze cell viability post-treatment. Results indicated that while the compound effectively reduced cell viability in HeLa cells, it exhibited lower toxicity in normal human fibroblast cells, suggesting a degree of selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.